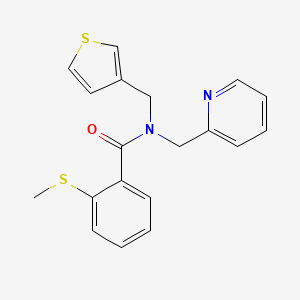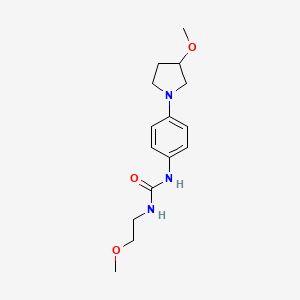
1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea, also known as MP-10, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Anion Recognition : Functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, synthesized via a rearrangement reaction of electrophiles with primary amines, have been characterized for their electronic properties through photophysical studies and quantum mechanical calculations (Singh et al., 2016).
Synthetic Methods : Different synthetic methods, including a one-step synthesis entailing a carbonylation reaction and a two-step synthesis requiring preparation of phenyl carbamate followed by substitution reaction, have been used for the synthesis of related urea compounds, demonstrating the versatility in synthetic approaches (Sarantou & Varvounis, 2022).
Optimization for Biological Activity : Symmetrical diarylureas have been optimized for solubility while preserving biological activity, demonstrating the potential for developing target-specific agents (Denoyelle et al., 2012).
Chemical Analysis and Properties
Structural Analysis : The crystal structure of related urea compounds has been investigated, revealing insights into the molecular geometry and intermolecular interactions, critical for understanding their chemical behavior (Kang et al., 2015).
Corrosion Inhibition : Urea derivatives have been studied for their inhibition efficiency in corrosion processes, indicating their potential application in materials science (Bahrami & Hosseini, 2012).
Photodegradation and Hydrolysis Study : Investigations into the photodegradation and hydrolysis of substituted urea pesticides provide valuable information on environmental stability and degradation pathways (Gatidou & Iatrou, 2011).
Potential Biological and Medicinal Applications
Anticancer Activity : Ureas incorporating 1-aminotetralins have been synthesized and evaluated for anticancer activity, highlighting the potential therapeutic applications of these compounds (Özgeriş et al., 2017).
DNA Interaction Studies : The interaction of certain urea derivatives with calf thymus DNA has been investigated, indicating potential applications in biochemical and pharmacological research (Ajloo et al., 2015).
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-20-10-8-16-15(19)17-12-3-5-13(6-4-12)18-9-7-14(11-18)21-2/h3-6,14H,7-11H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCFMPBBRKAINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2576691.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)
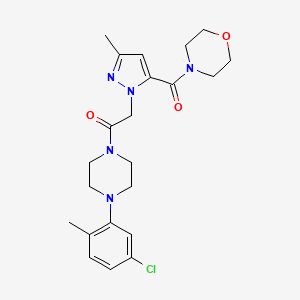
![N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576696.png)
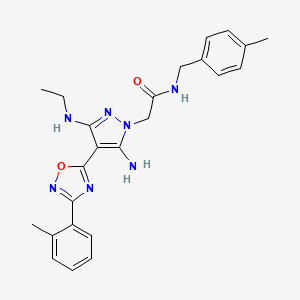
![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-butylcarbamate](/img/structure/B2576699.png)
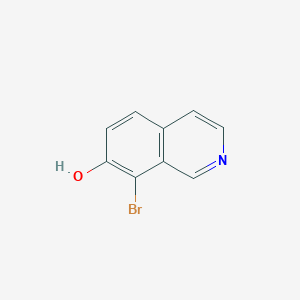
![methyl 5-acetyl-2-{[(1-cyanocyclobutyl)(methyl)carbamoyl]methyl}-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2576704.png)
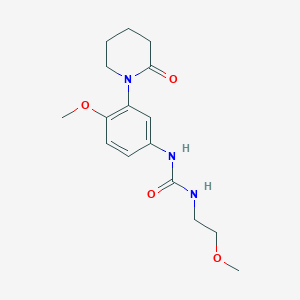
![5-chloro-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2576707.png)

![4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2576712.png)
